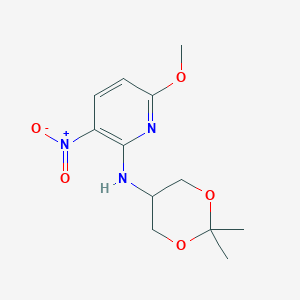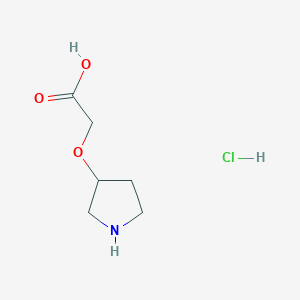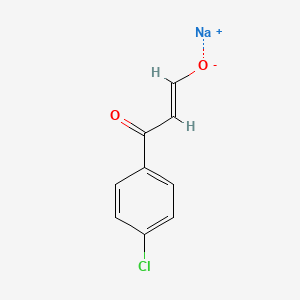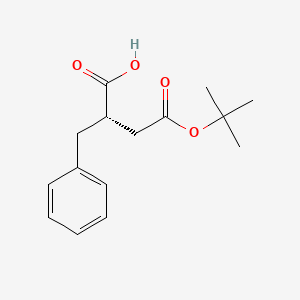
N-(2,2-二甲基-1,3-二噁烷-5-基)-6-甲氧基-3-硝基吡啶-2-胺
描述
The compound “N-(2,2-Dimethyl-1,3-dioxan-5-yl)-6-methoxy-3-nitropyridin-2-amine” is an organic molecule that contains a dioxane ring (a six-membered ring with two oxygen atoms), a pyridine ring (a six-membered ring with one nitrogen atom), and functional groups such as nitro (-NO2), methoxy (-OCH3), and amine (-NH2) groups .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group or ring structure. Unfortunately, without specific literature or resources, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring structures and functional groups. The dioxane ring provides a flexible, ether-like component to the molecule, while the pyridine ring introduces aromaticity and a potential site for further reactions .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The nitro group could potentially be reduced to an amine, the methoxy group could undergo substitution reactions, and the pyridine ring could participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of polar functional groups like nitro, methoxy, and amine could increase the compound’s solubility in polar solvents .科学研究应用
化学合成和反应
对相关化合物的研究揭示了在化学合成和反应中的应用。鲁比诺夫等人 (2004) 研究了从 5-乙酰乙酰-2,2-二甲基-1,3-二噁烷-4,6-二酮合成 1,6-二取代的 2,4-吡啶二酮,揭示了创建 N-取代吡啶衍生物的潜在途径,其中可能包括类似于 N-(2,2-二甲基-1,3-二噁烷-5-基)-6-甲氧基-3-硝基吡啶-2-胺的结构 (鲁比诺夫、B.,Zheldakova、T.,和 Rubinova、I. L.,2004)。
卢基扬诺夫等人 (2009) 探讨了一级胺与 2,2-二甲基-5-硝基-5-亚硝基-1,3-二噁烷的相互作用,这与所讨论的化学结构有关,显示了创建不同的硝基烷基-ONN-偶氮氧基化合物的潜力 (Luk’yanov, O. A., Pokhvisneva, G. V., Ternikova, T. V., Shlykova, N., & Salamonov, Yu. B., 2009)。
在药物化学中的应用
在药物化学领域,已经研究了与 N-(2,2-二甲基-1,3-二噁烷-5-基)-6-甲氧基-3-硝基吡啶-2-胺相关的化合物。Dueke-Eze 等人 (2011) 对源自 2-氨基吡啶和取代的苯甲醛的席夫碱的研究,其中包括与所讨论的化合物相关的结构,表明了潜在的抗菌应用。他们的研究特别强调了这些化合物抑制细菌生长的能力 (Dueke-Eze、C. U. Fasina 和 Idika,2011)。
高级有机合成技术
涉及与 N-(2,2-二甲基-1,3-二噁烷-5-基)-6-甲氧基-3-硝基吡啶-2-胺 在结构上相似的化合物的先进有机合成技术一直是研究的重点。例如,恩德斯和周 (2006) 讨论了 2,2-二甲基-1,3-二噁烷-5-酮的有机催化不对称迈克尔加成,表明此类结构在复杂有机合成过程中的潜在效用 (恩德斯、D. 和周、S.,2006)。
未来方向
属性
IUPAC Name |
N-(2,2-dimethyl-1,3-dioxan-5-yl)-6-methoxy-3-nitropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O5/c1-12(2)19-6-8(7-20-12)13-11-9(15(16)17)4-5-10(14-11)18-3/h4-5,8H,6-7H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAHWUBWBXFMGEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(CO1)NC2=C(C=CC(=N2)OC)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,2-Dimethyl-1,3-dioxan-5-yl)-6-methoxy-3-nitropyridin-2-amine | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Oxabicyclo[3.1.1]heptan-1-ylmethanesulfonyl chloride](/img/structure/B2355388.png)


![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(1,2,3,4-tetrahydronaphthalene-1-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2355396.png)
![6-(3,4-Dimethylphenyl)-2-(2-ethoxyethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2355399.png)
![4-amino-5-[(4-cyclohexylpiperazin-1-yl)carbonyl]-N-isobutylisothiazole-3-carboxamide](/img/structure/B2355400.png)
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-1-(o-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2355401.png)


![6-(2,3-Dimethylphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2355404.png)
![8-(3-methoxyphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2355405.png)
![N-phenyl-N'-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]urea](/img/structure/B2355406.png)
![N-(2,3-dihydro-1H-inden-2-yl)-N-[(thiophen-2-yl)methyl]but-2-ynamide](/img/structure/B2355408.png)